4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene core, an amino group, and a phenoxybutyl side chain. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene core. The process includes:
Nitration: of naphthalene to form nitronaphthalene.
Reduction: of nitronaphthalene to form aminonaphthalene.
Carboxylation: of aminonaphthalene to introduce the carboxamide group.
Alkylation: of the carboxamide with 4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl bromide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(4-(2,4-dimethylphenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide
- 4-Amino-N-(4-(2,4-di-tert-butylphenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide
Uniqueness
4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide is unique due to its specific structural features, such as the presence of the bis(1,1-dimethylethyl) groups. These groups can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
94022-25-0 |
---|---|
Molecular Formula |
C29H38N2O3 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
4-amino-N-[4-(2,4-ditert-butylphenoxy)butyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C29H38N2O3/c1-28(2,3)19-13-14-25(23(17-19)29(4,5)6)34-16-10-9-15-31-27(33)22-18-24(30)20-11-7-8-12-21(20)26(22)32/h7-8,11-14,17-18,32H,9-10,15-16,30H2,1-6H3,(H,31,33) |
InChI Key |
QPKGVCZMJWKEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)N)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.